KB256Rju7J
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Overview
Description
KB256Rju7J, also known as 4-[4-(4-Bromophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanone, is a synthetic compound with the molecular formula C21H21BrFNO and a molecular weight of 402.3 g/mol . This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorophenyl group, and a dihydropyridinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KB256Rju7J involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Formation of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a fluorination reaction using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Coupling Reaction: The bromophenyl and fluorophenyl intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions and efficient mixing.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
KB256Rju7J undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
KB256Rju7J has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of KB256Rju7J involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibit Enzymes: It can inhibit certain enzymes, leading to the modulation of metabolic pathways.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanone
- 4-[4-(4-Methylphenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanone
- 4-[4-(4-Nitrophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-(4-fluorophenyl)-1-butanone
Uniqueness
KB256Rju7J is unique due to the presence of both bromophenyl and fluorophenyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
270257-31-3 |
---|---|
Molecular Formula |
C21H21BrFNO |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H21BrFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2 |
InChI Key |
RDGNOACOEMJXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Br)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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